2-Ethoxycyclohexa-2,5-diene-1,4-dione
Description
2-Ethoxycyclohexa-2,5-diene-1,4-dione is a cyclohexadienedione derivative featuring an ethoxy substituent at the C2 position.
Properties
CAS No. |
51767-58-9 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-ethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H8O3/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 |
InChI Key |
DFHHICWDTCBHEX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C=CC1=O |
Canonical SMILES |
CCOC1=CC(=O)C=CC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Cyclohexa-2,5-diene-1,4-dione derivatives vary widely based on substituents at the C2, C3, C5, and C6 positions. Key structural analogs include:
Alkyl and Alkoxy Derivatives
- 2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD): Substituents: Methoxy (C6), dodecyl chain (C2). Properties: Isolated from Averrhoa carambola roots, DMDD exhibits significant antioxidant activity. It enhances superoxide dismutase (SOD) activity in kidneys, reduces advanced glycation end-products (AGEs), and inhibits TGF-β1, making it a candidate for diabetic nephropathy treatment .
- 2-Methoxy-6-nonylcyclohexa-2,5-diene-1,4-dione (MNDD): Substituents: Methoxy (C2), nonyl chain (C6). Properties: Similar to DMDD but with a shorter alkyl chain. Used in HPLC-based quantification studies for quality control in herbal extracts .
Halogenated and Aromatic Amino Derivatives
- 2-Chloro-3,6-diethoxy-5-((4-fluorobenzyl)amino)cyclohexa-2,5-diene-1,4-dione (Compound 19): Substituents: Chloro (C2), ethoxy (C3, C6), 4-fluorobenzylamino (C5). Properties: Synthesized from tetrachlorocyclohexadienedione, this dark red crystal has a low yield (21.1%), indicating synthetic challenges due to steric hindrance from aromatic and halogen substituents .
- 3-(Benzylamino)-5-isopropyl-2-methylcyclohexa-2,5-diene-1,4-dione (TQ1): Substituents: Benzylamino (C3), isopropyl (C5), methyl (C2). Properties: Acts as a nucleophilic nitrogen source, confirmed via 1H NMR. Used in studies on thymoquinone derivatives and reactive oxygen species generation .
Physical and Chemical Properties
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